4,6-Difluoropyridin-2-amine
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Overview
Description
4,6-Difluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropyridin-2-amine can be achieved through several methods. One notable approach involves the use of 2,6-difluoro-3,5-dichloro-pyridine as a starting material. This compound undergoes parallel synthesis techniques to yield 4-amino-2,6-dialkylamino-pyridines. This method is advantageous due to its mild conditions, adaptability to combinatorial synthesis, and applicability to a diverse range of amines, yielding products in good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as halogenation, amination, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,6-Difluoropyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The primary target of 4,6-Difluoropyridin-2-amine is Aurora kinase A (AURKA), a protein crucial for cell division. The compound interacts with AURKA by binding to it, inhibiting its activity and leading to a reduction in the phosphorylation of AURKA at Thr283. This interaction disrupts the normal function of AURKA, affecting the cell cycle and causing the accumulation of cells in the G2/M phase. This disruption can lead to apoptosis, or programmed cell death, through the activation of caspase-3, caspase-7, and poly (ADP-ribose) polymerase.
Comparison with Similar Compounds
- 2,4-Difluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: 4,6-Difluoropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other difluoropyridines, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
4,6-difluoropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBOZAKASWNIQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592832 |
Source
|
Record name | 4,6-Difluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-45-9 |
Source
|
Record name | 4,6-Difluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.